6-(Trifluoromethoxy)pyridin-3-amine hydrochloride 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974347
InChI: InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;/h1-3H,10H2;1H
SMILES:
Molecular Formula: C6H6ClF3N2O
Molecular Weight: 214.57 g/mol

6-(Trifluoromethoxy)pyridin-3-amine hydrochloride

CAS No.:

Cat. No.: VC15974347

Molecular Formula: C6H6ClF3N2O

Molecular Weight: 214.57 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethoxy)pyridin-3-amine hydrochloride -

Specification

Molecular Formula C6H6ClF3N2O
Molecular Weight 214.57 g/mol
IUPAC Name 6-(trifluoromethoxy)pyridin-3-amine;hydrochloride
Standard InChI InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;/h1-3H,10H2;1H
Standard InChI Key WGVXCQVPEBXXAE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1N)OC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound exists as a hydrochloride salt with the molecular formula C₆H₆ClF₃N₂O and a molecular weight of 214.57 g/mol. Its base structure, 6-(trifluoromethoxy)pyridin-3-amine, has a molecular formula of C₆H₅F₃N₂O and a molar mass of 178.11 g/mol . The hydrochloride salt forms via protonation of the amine group, improving stability and solubility in polar solvents.

Table 1: Key Molecular Descriptors

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC₆H₅F₃N₂OC₆H₆ClF₃N₂O
Molecular Weight (g/mol)178.11214.57
CAS Registry Number135900-33-391754438 (PubChem)

Structural Characterization

The canonical SMILES string for the hydrochloride salt is C1=CC(=NC=C1N)OC(F)(F)F.Cl, reflecting the pyridine core with substituents and chloride ion. X-ray crystallography data are unavailable, but computational predictions suggest a planar pyridine ring with the trifluoromethoxy group inducing electronic effects that modulate reactivity .

Physical and Chemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced water solubility due to ionic character, whereas the base compound is more soluble in organic solvents like dichloromethane or acetonitrile. Stability studies recommend storage in a dark, inert atmosphere at room temperature to prevent decomposition .

Acid-Base Behavior

The base compound’s pKa is 1.72±0.10, indicating weak basicity at the amine group . Protonation in the hydrochloride salt lowers the pKa further, favoring solubility in acidic media.

Synthesis and Purification

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/heptane gradients .

  • Recrystallization: From cyclohexane or ethanol/water mixtures .

Applications in Research

Medicinal Chemistry

The trifluoromethoxy group’s electron-withdrawing nature and metabolic stability make this compound a candidate for:

  • Kinase Inhibitors: Pyridine amines are scaffolds in ATP-binding site targeting.

  • Antimicrobial Agents: Fluorinated pyridines show activity against bacterial pathogens .

Material Science

  • Ligands in Catalysis: Pyridine derivatives coordinate transition metals for cross-coupling reactions.

  • Liquid Crystals: Fluorinated groups enhance anisotropic properties in display technologies .

Future Directions

Research Priorities

  • Biological Screening: Evaluate efficacy in disease models (e.g., cancer, inflammation).

  • Process Optimization: Develop scalable synthesis routes for industrial production.

Regulatory Considerations

  • Patent Landscape: No patents currently claim this compound, presenting opportunities for IP development.

  • Environmental Impact: Assess biodegradation pathways of trifluoromethoxy groups .

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